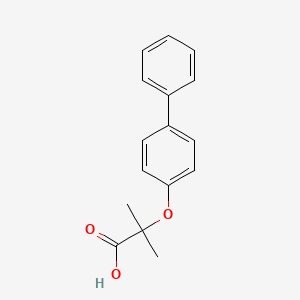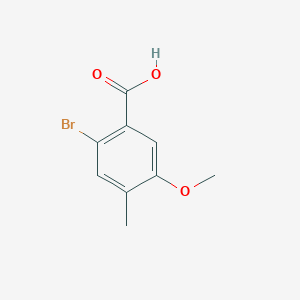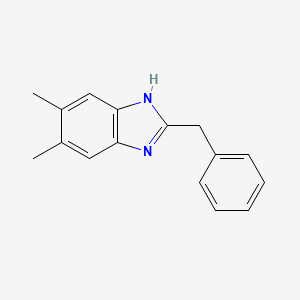
2-(1,1'-ビフェニル-4-イルオキシ)-2-メチルプロパン酸
説明
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The biphenyl structure is often functionalized to enhance its reactivity and application in various fields, including medicinal chemistry, materials science, and organic synthesis.
科学的研究の応用
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
作用機序
Target of Action
The primary target of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting Prostaglandin G/H synthase 1, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to reduced inflammation and pain.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to impact its bioavailability .
生化学分析
Biochemical Properties
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prostaglandin G/H synthase 1, an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that perform hormone-like functions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This interaction can lead to changes in the levels of prostaglandins, affecting various physiological processes such as inflammation and pain.
Cellular Effects
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation, such as the NF-κB pathway . By inhibiting key enzymes in these pathways, it can reduce the expression of pro-inflammatory genes, leading to decreased inflammation. Additionally, it can influence cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of prostaglandin G/H synthase 1 by binding to its active site . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained inhibition of inflammatory pathways, resulting in prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid vary with different dosages in animal models. At low doses, it has been observed to exert anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The primary metabolic pathways include hydroxylation and glucuronidation, leading to the formation of various metabolites. These metabolites can have different biological activities and can be excreted through urine and feces. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and kidneys due to their roles in metabolism and excretion.
Subcellular Localization
The subcellular localization of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . The localization to these organelles can affect its activity and function, as it can interact with organelle-specific enzymes and proteins. Additionally, post-translational modifications, such as phosphorylation, can influence its subcellular distribution and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Propanoic Acid Moiety: The biphenyl core is then functionalized with a propanoic acid group. This can be achieved through the reaction of the biphenyl derivative with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of 2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product.
化学反応の分析
Types of Reactions
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various functionalized biphenyl derivatives.
類似化合物との比較
Similar Compounds
- 2-(1,1’-Biphenyl-4-yloxy)acetic acid
- 2-(1,1’-Biphenyl-4-yloxy)propanoic acid
Uniqueness
2-(1,1’-Biphenyl-4-yloxy)-2-methylpropanoic acid is unique due to the presence of the methyl group on the propanoic acid moiety, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetic and pharmacodynamic properties compared to similar compounds.
特性
IUPAC Name |
2-methyl-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVVPNWVEKYXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326091 | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-74-8 | |
| Record name | 1222-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)












